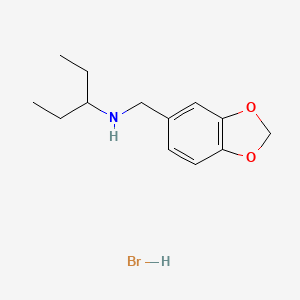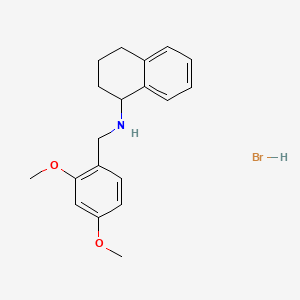
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide” is a chemical compound that likely contains a tetrahydro-1-naphthalenamine core, which is a polycyclic structure with an amine (-NH2) group. This core is substituted with a 2,4-dimethoxybenzyl group, which is a benzyl group with two methoxy (-OCH3) groups at the 2nd and 4th positions .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions or reductive amination where the amine group is introduced into the molecule . The 2,4-dimethoxybenzyl group could potentially be introduced through a reaction with 2,4-dimethoxybenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a polycyclic tetrahydro-1-naphthalenamine core with a 2,4-dimethoxybenzyl substituent. The presence of the amine and ether groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amines and ethers. The amine group might participate in acid-base reactions, nucleophilic substitutions, or could be acylated. The ether groups might undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with ether and amine functional groups have polar characteristics and can participate in hydrogen bonding, which could influence their solubility and boiling/melting points .Scientific Research Applications
Photosensitive Protecting Groups in Synthetic Chemistry
Photosensitive protecting groups, including 3,5-dimethoxybenzyl, have shown promise in synthetic chemistry for their potential applications in the development of novel synthetic pathways. These groups can be strategically deployed in the synthesis of complex molecules, benefiting from light-induced cleavage reactions to unmask functional groups under mild conditions (Amit, Zehavi, & Patchornik, 1974).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles and the naphthalene framework, exhibit extensive potential in medicinal applications. These derivatives interact with biological molecules through noncovalent bonds, showing promise as anticancer agents, diagnostic agents, and cell imaging agents. The diversity of naphthalimide-based derivatives in medicinal chemistry underscores the versatility of naphthalene-related structures in drug development (Gong et al., 2016).
Environmental Concerns and Remediation of Naphthalenes
Naphthalene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), pose environmental and health concerns due to their persistence and toxicity. Research into the removal of naphthalene from wastewaters by adsorption highlights the ongoing efforts to address the environmental impact of such compounds, with studies exploring various adsorbents for effective remediation (Alshabib, 2021).
Bioactivities of Naphthoquinones from Higher Plants
Naphthoquinones, another class of compounds related to naphthalene, have been studied for their distribution, chemistry, and bioactivities in higher plants. These compounds, including simple monomeric and complex dimeric forms, display a range of bioactivities such as cytotoxic, antibacterial, and antifungal properties, which are valuable in both medicinal chemistry and agricultural applications (Hook, Mills, & Sheridan, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dimethoxybenzyl derivatives, have been used as protecting groups in the synthesis of various pharmaceutical products . These compounds play a crucial role in maintaining the stability of the active pharmaceutical ingredients during synthesis and storage.
Mode of Action
It’s known that 2,4-dimethoxybenzyl derivatives can act as protecting groups, preventing unwanted reactions at certain functional groups during chemical synthesis . They can be removed under specific conditions when the protected functional group is needed for further reactions .
Biochemical Pathways
It’s known that 2,4-dimethoxybenzyl derivatives can be involved in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Result of Action
As a protecting group, it can contribute to the successful synthesis of complex molecules by protecting certain functional groups from unwanted reactions .
Action Environment
The action of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the removal of the 2,4-dimethoxybenzyl protecting group can be achieved under acidic conditions .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPGWXLMYGIERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

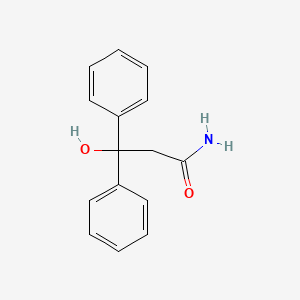

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
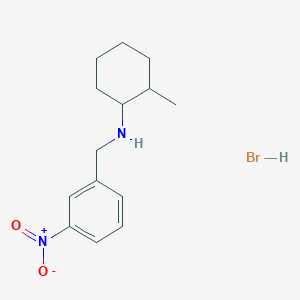
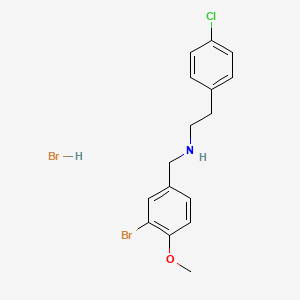
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)
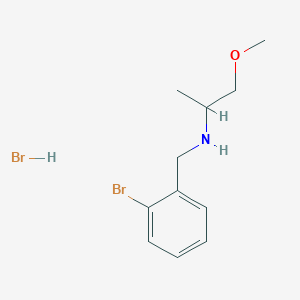
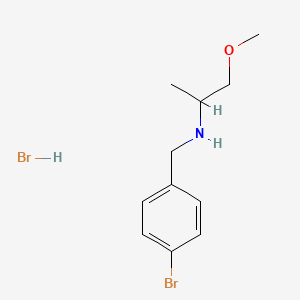
amine hydrobromide; 95%](/img/structure/B6351942.png)
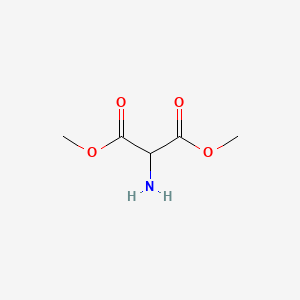
amine hydrobromide; 95%](/img/structure/B6351972.png)
